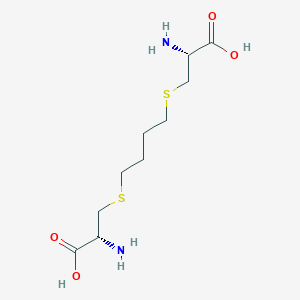

S,S-Butanediyldi-L-cysteine

Description

BenchChem offers high-quality S,S-Butanediyldi-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S,S-Butanediyldi-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50727-80-5 |

|---|---|

Molecular Formula |

C10H20N2O4S2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H20N2O4S2/c11-7(9(13)14)5-17-3-1-2-4-18-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

InChI Key |

SSJLDPRNDPUJAU-YUMQZZPRSA-N |

SMILES |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

Isomeric SMILES |

C(CCSC[C@@H](C(=O)O)N)CSC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

S,S'-Butanediyldi-L-Cysteine: Chemical Properties, Synthesis, and Applications in Biomarker Discovery and Peptide Engineering

Executive Summary & Core Rationale

S,S'-Butanediyldi-L-cysteine (CAS: 50727-80-5) is a highly stable, bis-alkylated amino acid derivative characterized by two cysteine residues covalently cross-linked via a 1,4-butanediyl thioether bridge[1][2][3]. In modern biochemistry and drug development, this compound serves a dual, high-impact role. First, it acts as a critical dosimetric biomarker for exposure to the myeloablative alkylating agent busulfan (1,4-butanediol dimethanesulfonate)[4][5]. Second, it is actively utilized in peptide engineering as a conformational constraint ("peptide staple") to induce alpha-helical structures, thereby increasing the target affinity and proteolytic stability of peptide therapeutics[6].

This technical guide details the chemical properties, mechanistic pathways of formation, and validated experimental workflows for synthesizing and characterizing S,S'-butanediyldi-L-cysteine.

Chemical Properties & Molecular Characteristics

Unlike native disulfide bonds, which are highly susceptible to reduction in the cytosolic environment, the thioether linkages in S,S'-butanediyldi-L-cysteine are chemically inert under physiological conditions. This stability makes the 1,4-butanediyl linker an ideal candidate for irreversible peptide stapling.

Table 1: Quantitative Data & Physicochemical Properties

| Parameter | Specification |

| Chemical Name | S,S'-Butanediyldi-L-cysteine |

| CAS Registry Number | 50727-80-5 |

| Molecular Formula | C10H20N2O4S2 |

| Molecular Weight | 296.41 g/mol |

| Monoisotopic Mass | 296.086 Da |

| Linker Chain Length | 4 Carbons (1,4-butanediyl) |

| Bond Type | Thioether (C-S-C) |

| Primary Target Residue | L-Cysteine (Sulfhydryl group) |

Mechanistic Pathways of Formation

The formation of the S,S'-butanediyldi-L-cysteine linkage occurs via two primary mechanistic pathways depending on the applied context:

Pathway A: Directed Peptide Stapling (In Vitro Synthesis)

In synthetic peptide engineering, the cross-link is deliberately formed using 1,4-dihalobutanes (e.g., 1,4-dibromobutane). The reaction proceeds via a classical

Pathway B: Busulfan-Mediated Alkylation (In Vivo/Proteomic Adducts)

Busulfan is a bifunctional alkylating agent. When it interacts with the catalytic cysteines of redoxins (such as glutaredoxin or thioredoxin), it forms an initial mono-alkylated adduct. This intermediate rapidly undergoes intramolecular cyclization to form a highly reactive S-tetrahydrothiophenium (THT) intermediate. From here, the pathway bifurcates: it can either undergo

Reaction pathways for the formation of S,S'-butanediyldi-L-cysteine via direct alkylation or busulfan.

Experimental Workflow: Synthesis and Self-Validating Isolation

To synthesize S,S'-butanediyldi cross-links within a target peptide, the following protocol must be strictly adhered to. As an application scientist, I have designed this workflow to be a self-validating system —meaning the success of the protocol is definitively proven by built-in mass spectrometry checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Reduction

-

Action: Dissolve the target peptide (containing two cysteine residues at

positions) to a 1 mM concentration in degassed 100 mM ammonium bicarbonate buffer. Add 5 mM and incubate for 30 minutes at room temperature[8]. -

Causality: Native cysteines rapidly oxidize to form disulfide bridges. TCEP is selected over traditional reducing agents like Dithiothreitol (DTT) because it is a phosphine, not a thiol. Thiol-based reducing agents would act as competing nucleophiles against the alkylating agent, quenching the reaction and destroying the yield.

Step 2: pH Optimization

-

Action: Ensure the buffer remains strictly at pH 8.5.

-

Causality: The sulfhydryl group of L-cysteine has a

of approximately 8.3. Maintaining the pH slightly above this threshold ensures that a significant fraction of the molecules exists as the highly nucleophilic thiolate anion (

Step 3: Bis-Alkylation

-

Action: Add 0.8 molar equivalents of 1,4-dibromobutane (dissolved in DMF) dropwise to the solution. Stir for 3 hours at 37°C.

-

Causality: Using slightly less than 1.0 molar equivalent prevents the oversaturation of the alkylating agent, which would otherwise drive the reaction toward two separate mono-alkylation events rather than the desired intramolecular bis-alkylation (cross-linking).

Step 4: Reaction Quenching

-

Action: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to lower the pH to < 3.0.

-

Causality: Dropping the pH protonates the remaining thiolate anions back to inert thiols, instantly halting further

activity and preventing off-target alkylation of lysine or histidine residues.

Step 5: Self-Validation via LC-MS/MS

-

Action: Analyze the desalted product using Liquid Chromatography-Tandem Mass Spectrometry.

-

Causality: The reaction is validated by observing specific mass shifts. The cross-linking of two cysteines via a 1,4-butanediyl group replaces two protons with a

chain, resulting in a precise +54.08 Da mass shift relative to the reduced starting material.

Table 2: LC-MS/MS Diagnostic Mass Shifts for Validation

| Alkylation State | Chemical Addition | Net Mass Shift (Da) | Diagnostic Indicator |

| Unmodified (Reduced) | None | 0.00 | Starting material |

| Mono-alkylated | +135.00 | Incomplete reaction. Note: Will present as a 1:1 isotopic doublet at +135/+137 Da due to | |

| Bis-alkylated (Target) | +54.08 | Successful S,S'-butanediyldi formation | |

| Dehydroalanine | -33.99 | Busulfan-induced |

Applications in Drug Development

Biomarker for Busulfan Pharmacokinetics

Busulfan is heavily metabolized via glutathione conjugation, which eventually degrades into cysteine S-conjugates[9][10]. The detection of S,S'-butanediyldi-L-cysteine cross-links in serum proteins (such as human serum albumin or redoxins) serves as a highly stable, long-term dosimetric biomarker. Quantifying this adduct allows clinicians to monitor the exact myeloablative dose delivered to a patient prior to hematopoietic stem cell transplantation, preventing fatal systemic toxicity[4].

Peptide Therapeutics and Conformational Restriction

Linear peptides often suffer from poor target affinity and rapid proteolytic degradation. By introducing two cysteine residues and cross-linking them with 1,4-dibromobutane, researchers force the peptide into a rigid alpha-helical conformation[6]. The S,S'-butanediyldi thioether linkage is impervious to reduction in the bloodstream, making it vastly superior to native disulfide bonds for the development of next-generation peptide drugs targeting intracellular protein-protein interactions.

References

-

Hale, J. E., Butler, J. P., Gelfanova, V., You, J.-S., & Knierman, M. D. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. URL:[Link]

-

Jo, H., Mezo, A. R., Carlson, K. E., Katzenellenbogen, J. A., & DeGrado, W. F. (2012). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Biopolymers, 98(6), 552-561. URL:[Link]

-

Knudsen, G. M., & Chalker, J. M. (2016). The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins. Biochemistry, 55(33), 4720-4730. URL:[Link]

-

Erve, J. C., et al. (2010). Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction. Drug Metabolism and Disposition, 38(11), 1910-1916. URL:[Link]

Sources

- 1. 50727-80-5 | S,s'-butanediyldi-l-cysteine | Tetrahedron [thsci.com]

- 2. 50727-80-5 CAS Manufactory [m.chemicalbook.com]

- 3. cn.vsnchem.com [cn.vsnchem.com]

- 4. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.pgkb.org [s3.pgkb.org]

The Role of S,S-Butanediyldi-L-Cysteine in Busulfan Metabolism: An In-Depth Technical Guide

Executive Summary: The Dual Nature of Busulfan

Busulfan (1,4-butanediol dimethanesulfonate) is a cornerstone myeloablative alkylating agent utilized primarily in conditioning regimens prior to hematopoietic stem cell transplantation. While its therapeutic efficacy is traditionally attributed to DNA intrastrand cross-linking, its off-target toxicity and complex pharmacokinetics are governed by its reactivity with biological thiols[1].

As a Senior Application Scientist, I approach the metabolic profiling of busulfan not merely as a cataloging of breakdown products, but as a dynamic system of kinetic competitions. The primary clearance route involves glutathione (GSH) conjugation, leading to the formation of tetrahydrothiophene (THT)[2]. However, busulfan's bifunctional nature allows it to act as a potent cross-linker of free and protein-bound cysteines. The definitive biomarker of this bis-alkylating capacity is S,S-butanediyldi-L-cysteine —a stable, cross-linked metabolite formed when one busulfan molecule alkylates two cysteine residues[3]. Understanding the causality behind the formation of this specific metabolite is critical for elucidating busulfan-induced protein inactivation and toxicity.

Mechanistic Causality: The Bifurcated Thiol Pathway

The metabolic fate of busulfan in the presence of thiols is dictated by a strict kinetic competition between intramolecular cyclization and intermolecular bis-alkylation.

-

Step 1: The Initial Nucleophilic Attack. The reaction initiates via an

mechanism where the thiolate anion of a cysteine residue (or GSH) attacks one of the electrophilic carbons on busulfan, displacing a methanesulfonate leaving group. This forms a mono-alkylated intermediate. -

Pathway A: Intramolecular Cyclization (The Clearance Route). If the local thiol concentration is low, the sulfur atom of the newly attached cysteine folds back to attack the remaining electrophilic carbon. This forms a highly strained 5-membered tetrahydrothiophenium sulfonium ion. This intermediate undergoes rapid

-elimination (often catalyzed by cystathioninengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Pathway B: Intermolecular Bis-Alkylation (The Cross-Linking Route). If the local environment features a high concentration of free thiols, or if the initial alkylation occurs within a protein containing proximal cysteines (such as the catalytic C-X-X-C motif of redoxins), a second intermolecular

attack occurs. The second cysteine displaces the remaining methanesulfonate, yielding the stable 1,4-butanediyl cross-link: S,S-butanediyldi-L-cysteine .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Figure 1: Bifurcated metabolic pathway of busulfan highlighting S,S-butanediyldi-L-cysteine formation.

Quantitative Data: Pharmacokinetic & Physicochemical Properties

To contextualize S,S-butanediyldi-L-cysteine within the broader busulfan metabolic landscape, the following table summarizes the quantitative physicochemical traits and biological fates of the primary analytes.

| Analyte | Molecular Weight (Da) | Formation Mechanism | Primary Excretion / Fate | Estimated Biological Half-life |

| Busulfan | 246.3 | N/A (Parent Drug) | Hepatic GST Conjugation | ~2.5 hours |

| Tetrahydrothiophene (THT) | 88.1 | Intramolecular | Oxidation via CYP/FMO | < 1 hour |

| Sulfolane | 120.1 | Enzymatic Oxidation of THT | Renal Excretion | 3 - 5 hours |

| S,S-Butanediyldi-L-cysteine | 296.4 | Intermolecular Bis-alkylation | Renal / Proteasomal Degradation | Variable (Protein-dependent) |

Self-Validating Experimental Protocol: In Vitro Synthesis & LC-MS/MS Quantification

To ensure absolute scientific integrity, any analytical protocol must be a self-validating system. The following workflow details the in vitro generation and quantification of S,S-butanediyldi-L-cysteine, incorporating mandatory System Suitability Tests (SST) to guarantee data trustworthiness.

Phase 1: Controlled In Vitro Synthesis

-

Action: Incubate 100 µM busulfan with 2 mM L-cysteine in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 120 minutes.

-

Causality: The 20-fold molar excess of cysteine deliberately forces the kinetic equilibrium toward Pathway B (intermolecular bis-alkylation). The pH of 7.4 is critical; it maintains a sufficient fraction of the cysteine thiol in its deprotonated, highly nucleophilic thiolate state (

~8.3) without inducing rapid alkaline hydrolysis of the busulfan parent compound.

Phase 2: Quenching and Internal Standard (IS) Addition

-

Action: Quench 100 µL of the reaction mixture with 100 µL of ice-cold acetonitrile containing 1 µM

-busulfan (Stable Isotope-Labeled Internal Standard). -

Causality: Acetonitrile instantly halts the reaction by precipitating any trace proteins and drastically lowering the dielectric constant of the medium. The inclusion of

-busulfan serves as the internal self-validation mechanism to correct for matrix effects and electrospray ionization (ESI) suppression.

Phase 3: UHPLC Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B), starting at 2% B and ramping to 95% B over 5 minutes.

-

Causality: S,S-butanediyldi-L-cysteine is highly polar due to its two zwitterionic amino acid moieties. Starting the gradient at 2% organic ensures adequate retention and prevents the analyte from washing out in the void volume. Formic acid provides the necessary protonation for positive ion mode ESI.

Phase 4: MRM Detection & Closed-Loop Validation

-

Action: Monitor Multiple Reaction Monitoring (MRM) transitions for S,S-butanediyldi-L-cysteine (

297.1 -

Causality: The system automatically checks the IS peak area. If the IS area deviates by >10% between injections, the system flags a matrix effect or injection anomaly, failing the SST and halting the run. This ensures no false negatives or suppressed quantifications are reported.

Figure 2: Self-validating LC-MS/MS workflow for S,S-butanediyldi-L-cysteine quantification.

Clinical & Toxicological Implications

The detection of S,S-butanediyldi-L-cysteine is not merely an analytical curiosity; it is a direct readout of busulfan's off-target protein cross-linking burden. When busulfan enters the systemic circulation, it encounters high concentrations of thiol-rich redox proteins (e.g., glutaredoxin and thioredoxin). The bis-alkylation of the catalytic cysteines in these proteins forms an irreversible 1,4-butanediyl cross-link, effectively neutralizing the cell's oxidative stress defense mechanisms[4].

This specific biochemical event—mirrored by the formation of free S,S-butanediyldi-L-cysteine—is heavily implicated in the pathogenesis of busulfan-induced sinusoidal obstruction syndrome (SOS) and severe hepatotoxicity. By monitoring this metabolite, drug development professionals can better model the true toxicodynamic profile of busulfan beyond simple parent-drug pharmacokinetics.

References

-

The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins . Biochemistry - ACS Publications.[Link]

-

Metabolism of the cysteine S-conjugate of busulfan involves a beta-lyase reaction . PubMed - Drug Metabolism and Disposition.[Link]

-

Busulfan Pathway, Pharmacodynamics . ClinPGx.[Link]

-

Methods for converting cysteine to dehydroalanine on peptides and proteins . SciSpace.[Link]

Sources

Technical Guide: Metabolic Pathways and Bioanalysis of 1,4-Butanediol Dimethanesulfonate (Busulfan)

Executive Summary & Compound Profile

1,4-butanediol dimethanesulfonate , clinically known as Busulfan , is a bifunctional alkylating agent primarily used in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2] Unlike nitrogen mustards, busulfan is an alkyl sulfonate.[3] Its therapeutic efficacy relies on a narrow therapeutic window, where insufficient exposure risks graft rejection and excessive exposure leads to severe toxicity, specifically Hepatic Veno-Occlusive Disease (VOD), now termed Sinusoidal Obstruction Syndrome (SOS).

Understanding the metabolic fate of busulfan is critical for drug development and clinical optimization because its clearance is almost entirely metabolic, driven by enzymatic conjugation rather than renal elimination of the parent drug.

Mechanism of Action

Busulfan acts via a nucleophilic substitution reaction (

The Metabolic Pathway

The metabolism of busulfan is unique; it does not rely primarily on Phase I Cytochrome P450 oxidation for its initial clearance. Instead, it undergoes Phase II conjugation as the rate-limiting step.

Step 1: Glutathione Conjugation (Rate-Limiting)

The primary clearance mechanism involves the nucleophilic attack of Glutathione (GSH) on the busulfan alkyl chain. While this reaction can occur spontaneously, it is catalyzed significantly by Glutathione S-Transferases (GSTs) .

-

Primary Isoform: GSTA1 (Alpha class) is the dominant catalyst.[4]

-

Secondary Isoforms: GSTM1 (Mu) and GSTP1 (Pi) contribute minor activity.

-

Reaction Product: The reaction displaces methanesulfonate groups to form a cyclic positively charged intermediate, the glutathionyl-tetrahydrothiophenium ion .

Step 2: -Elimination and THT Formation

The unstable sulfonium ion intermediate undergoes

Step 3: Oxidative Transformation

Once THT is released, it is subjected to oxidative metabolism (likely via FMO or CYP450 systems) to form stable urinary metabolites:

-

Tetrahydrothiophene 1-oxide (THTO)

-

Sulfolane (Tetrahydrothiophene 1,1-dioxide)[5]

-

3-Hydroxysulfolane (The major urinary metabolite, accounting for ~39% of excreted dose).[5]

Visualization: Metabolic Pathway

The following diagram illustrates the cascade from parent drug to urinary metabolites.[5][6]

Figure 1: Metabolic Pathway of Busulfan from GSH Conjugation to Urinary Excretion.[3][5][6][7][8][9][10][11][12][13][14]

Pharmacogenomics & Toxicology

The reliance on GSTA1 for clearance introduces significant inter-patient variability due to genetic polymorphisms.[7][8][11]

GSTA1 Polymorphisms

The GSTA1 gene promoter region contains SNPs that affect expression levels.

-

GSTA1*A (Wild Type): Normal enzyme expression. Standard clearance.

-

GSTA1*B (Variant): Reduced promoter activity leading to lower enzyme levels.

-

Clinical Impact: Patients homozygous for GSTA1*B have significantly reduced busulfan clearance (approx. 20-30% lower).

-

Risk: Standard dosing in these patients results in elevated AUC, increasing the risk of SOS/VOD.

-

Toxicity Correlation

| Parameter | Threshold | Clinical Consequence |

| AUC (Target) | 900 - 1500 | Optimal marrow ablation; minimal toxicity. |

| AUC (Low) | < 900 | Risk of graft rejection or disease relapse.[15] |

| AUC (High) | > 1500 | High risk of Sinusoidal Obstruction Syndrome (SOS).[14] |

Experimental Protocols

Protocol A: LC-MS/MS Bioanalysis for Plasma Quantification

This protocol is the industry standard for Therapeutic Drug Monitoring (TDM) and pharmacokinetic research. It utilizes a protein precipitation extraction followed by HPLC-MS/MS.[2][13]

Reagents:

-

Internal Standard (IS): Busulfan-d8 or Glipizide (Busulfan-d8 is preferred for structural similarity).

-

Mobile Phase: 2 mM Ammonium Acetate / 0.1% Formic Acid in Methanol/Water (30:70 or gradient).

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6

m).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 50-100

L of patient plasma into a microcentrifuge tube. -

IS Addition: Add 10-20

L of Internal Standard working solution. -

Precipitation: Add 200-400

L of ice-cold Acetonitrile (ACN) to precipitate proteins. -

Vortex/Centrifuge: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 5-10 mins at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to an autosampler vial. (Optional: Dilute with water if using a high-aqueous initial mobile phase to improve peak shape).

-

LC-MS/MS Analysis: Inject 2-5

L.

Protocol B: In Vitro GST Activity Assay (Cytosolic)

To study the metabolic stability or GSTA1 activity regarding busulfan conjugation.

-

Incubation System: Human Liver Cytosol (HLC) or Recombinant GSTA1.

-

Reaction Mix:

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Glutathione (GSH): Excess (e.g., 1-5 mM).

-

Busulfan: 10-50

M.

-

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding Busulfan.

-

Sampling: At defined time points (0, 5, 10, 15, 30 min), remove aliquots.

-

Quenching: Add equal volume of ice-cold Acetonitrile containing IS.

-

Detection: Analyze via LC-MS/MS monitoring the depletion of Busulfan or the formation of the THT/Sulfonium conjugate (requires specific standard synthesis).

Visualization: Bioanalytical Workflow

Figure 2: Standard LC-MS/MS Workflow for Busulfan Quantification.

Quantitative Data Summary

Table 1: Key Metabolic Parameters of Busulfan

| Parameter | Value | Notes |

| Bioavailability (Oral) | 60 - 80% | High variability; IV preferred for conditioning. |

| Protein Binding | ~32% | Irreversible binding to albumin/plasma proteins.[15] |

| Elimination Half-life | 2 - 3 hours | Short half-life necessitates frequent dosing (e.g., Q6H). |

| Urinary Excretion | < 2% (Parent) | >90% excreted as metabolites. |

| Major Metabolite | 3-Hydroxysulfolane | ~39% of urinary recovery.[5] |

| Clearance (CL) | ~0.2 L/h/kg | Lower in neonates and GSTA1*B carriers. |

References

-

Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies. PubMed Central. Available at: [Link]

-

Busulfan - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Influence of glutathione S-transferase A1 polymorphism on the pharmacokinetics of busulfan. Clinica Chimica Acta. Available at: [Link]

-

Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry. Journal of Applied Laboratory Medicine. Available at: [Link]

-

Busulfan-glutathione conjugation catalysed by human liver cytosolic glutathione S-transferases. Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A rapid and simple LC-MS/MS method for personalized busulfan dosing in pediatric patients undergoing hematopoietic stem cell transplantation (HSCT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. ClinPGx [clinpgx.org]

- 5. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of GSTA1 Polymorphisms on Busulfan Oral Clearance in Adult Patients Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of glutathione S-transferase A1 polymorphism on the pharmacokinetics of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics of Busulfan and Its Metabolite Sulfolane in Patients with Myelofibrosis Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 13. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Semi-mechanistic population pharmacokinetic model incorporating glutathione S-transferase activity for personalized busulfan dosing in pediatric allogeneic hematopoietic cell transplantation [frontiersin.org]

- 15. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of S,S'-Butanediyldi-L-Cysteine in Sulfur Metabolism and Protein Engineering

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

S,S'-butanediyldi-L-cysteine (CAS 50727-80-5)[1] is a specialized bis-thioether compound characterized by two L-cysteine residues covalently linked via a 1,4-butanediyl aliphatic bridge. While often viewed simply as a synthetic cross-linked amino acid, its biological and technical significance is profound. In sulfur metabolism, it represents the irreversible endpoint of xenobiotic alkylation by myeloablative drugs like busulfan[2]. In structural proteomics, the induction of this specific linkage serves as a highly stable, non-reducible molecular "staple" used to trap transient protein conformations and map transmembrane domains[3].

This whitepaper dissects the mechanistic formation of S,S'-butanediyldi-L-cysteine, its impact on cellular redox homeostasis, and provides field-proven, self-validating protocols for its generation and detection in proteomic engineering.

Mechanistic Role in Sulfur Metabolism and Xenobiotic Stress

Sulfur metabolism relies on the dynamic, reversible oxidation and reduction of thiol groups in cysteine and glutathione (GSH). However, exposure to bifunctional alkylating agents fundamentally disrupts this system by converting reversible redox switches into permanent thioether bridges.

The Busulfan Alkylation Cascade

Busulfan (1,4-butanediol dimethanesulfonate) is a classic chemotherapeutic agent that exerts cytotoxicity not only through DNA cross-linking but also by aggressively targeting the cellular thiol pool[4].

-

Primary Nucleophilic Attack: The highly nucleophilic thiolate anion of a protein cysteine or GSH attacks one of the electrophilic carbons of busulfan via an

mechanism, displacing a methanesulfonate leaving group. This forms a mono-alkylated intermediate (S-butanesulfonate-cysteine).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Secondary Cross-linking: If a second cysteine residue or GSH molecule is in spatial proximity, a secondary

reaction occurs, displacing the second methanesulfonate group. -

Metabolic Consequence: The resulting S,S'-butanediyldi-L-cysteine linkage is a stable bis-thioether[5]. Unlike native disulfides, which are readily cleaved by intracellular oxidoreductases (e.g., thioredoxin), this thioether bond is biologically permanent. This irreversible trapping depletes the free thiol pool, severely disrupting sulfur metabolism and inducing targeted oxidative stress in malignant cells.

Caption: Mechanism of S,S'-butanediyldi-L-cysteine formation via busulfan-mediated bifunctional alkylation.

Utility in Protein Engineering and Structural Proteomics

In structural biology, mapping protein-protein interactions requires cross-linkers that can bridge specific distances. The 1,4-butanediyl bridge provides a precise spatial constraint of approximately 7.8 Å[3].

Expertise & Experience Insight: Many researchers default to methanethiosulfonate (MTS) reagents like M4M (1,4-butanediyl bismethanethiosulfonate) for cysteine cross-linking[3]. However, M4M generates a mixed disulfide linkage (

Quantitative Comparison of Cysteine Cross-linkers

| Cross-linker Reagent | Reactive Group | Linkage Formed | Spacer Length (Å) | Intracellular Stability |

| M4M | Methanethiosulfonate | Mixed Disulfide | ~7.8 Å | Low (Readily reduced) |

| 1,4-Dibromobutane | Alkyl Bromide | Bis-Thioether | ~7.8 Å | High (Permanent) |

| Busulfan | Methanesulfonate | Bis-Thioether | ~7.8 Å | High (Permanent) |

Causality-Driven Experimental Protocols

To ensure data trustworthiness, any cross-linking protocol must be a self-validating system. A common failure mode in structural proteomics is the inability to distinguish between true bis-alkylation (the complete butanediyl bridge) and dead-end mono-alkylation. The following protocol incorporates a mandatory quenching step with Iodoacetamide (IAA) to cap unreacted thiols, providing an internal control for mass spectrometry.

Protocol: In Vitro Synthesis and Validation of Butanediyl Cross-links

Step 1: Disulfide Reduction

-

Action: Incubate the target protein (10 µM) with 5 mM TCEP for 30 min at 37°C.

-

Causality: TCEP quantitatively reduces native disulfides to free thiols. Unlike DTT or

-mercaptoethanol, TCEP does not contain thiols, preventing it from scavenging the alkylating cross-linker in subsequent steps.

Step 2: Buffer Exchange and pH Optimization

-

Action: Desalt the protein into 50 mM HEPES buffer, pH 8.0.

-

Causality: The

alkylation reaction requires the cysteine thiol to be deprotonated. At pH 8.0 (near the pKa of cysteine, ~8.3), a significant fraction of the residues exist as highly nucleophilic thiolate anions.

Step 3: Bifunctional Alkylation

-

Action: Add 100 µM of 1,4-dibromobutane (or busulfan) and incubate for 2 hours at room temperature under gentle agitation[7].

Step 4: Quenching and Capping (Critical Step)

-

Action: Add 10 mM Iodoacetamide (IAA) and incubate for 30 min in the dark.

-

Causality: IAA rapidly alkylates any remaining free cysteines (adding a carbamidomethyl group, +57.02 Da). This prevents artifactual oxidation during digestion and allows the mass spectrometer to clearly differentiate between a peptide with a dead-end mono-butanylated cysteine vs. a fully formed S,S'-butanediyldi-L-cysteine cross-link.

Step 5: Proteolysis and LC-MS/MS

-

Action: Digest the protein with Trypsin (1:50 w/w) overnight at 37°C[6]. Analyze the peptides via high-resolution LC-MS/MS.

-

Mass Shift Calculation: The formation of the R-S-(

)

Caption: Proteomic workflow for the detection and validation of butanediyl-crosslinked cysteine residues.

LC-MS/MS Diagnostic Mass Shifts

| Modification State | Reagent | Net Formula Added | Monoisotopic Mass Shift ( |

| Free Cysteine (Unmodified) | None | N/A | 0.0000 |

| Capped Cysteine (Control) | Iodoacetamide | +57.0215 (per Cys) | |

| S,S'-Butanediyldi Cross-link | 1,4-Dibromobutane | +54.0470 (across 2 Cys) |

Conclusion

S,S'-butanediyldi-L-cysteine is far more than a chemical curiosity. In the context of sulfur metabolism, its formation represents the mechanism of action—and toxicity—of critical myeloablative drugs. By understanding the kinetics and structural properties of this bis-thioether linkage, structural biologists can co-opt this chemistry to build highly stable, non-reducible cross-links, enabling the mapping of complex transmembrane protein topologies and the development of next-generation stapled therapeutics.

References

- CAS 50727-80-5 S,S'-butanediyldi-L-cysteine Source: Alfa Chemistry / Tetrahedron Scientific URL

- Source: PubMed Central (PMC)

- Chemical methods for protein site-specific ubiquitination (1,4-dibromobutane cysteine conversion)

- Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

- 1. 50727-80-5 | S,s'-butanediyldi-l-cysteine | Tetrahedron [thsci.com]

- 2. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. echemi.com [echemi.com]

- 5. ijirt.org [ijirt.org]

- 6. Transmembrane segment 1 of human P-glycoprotein contributes to the drug-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Characterization of S,S'-Butanediyldi-L-cysteine: A Technical Guide

Executive Summary

S,S'-Butanediyldi-L-cysteine (CAS 50727-80-5) is a synthetic/semi-synthetic thioether derivative of L-cysteine. Structurally, it consists of two cysteine moieties linked at their sulfur atoms by a hydrophobic tetramethylene (butane-1,4-diyl) chain. Because it possesses two amino groups and two carboxyl groups, the molecule presents unique physicochemical challenges, most notably its extreme insolubility in both water and common organic solvents at physiological conditions.

This whitepaper provides an in-depth analysis of the thermodynamic causality behind its solubility profile, comparative solvent data, and self-validating experimental protocols designed for researchers and formulation scientists navigating the drug development pipeline.

Thermodynamic Causality of Solubility: The Bis-Zwitterionic Lattice

To understand the solubility of S,S'-butanediyldi-L-cysteine, one must analyze its ionization states. At physiological pH (~7.4) and at its isoelectric point (pI ~5.5), the molecule exists as a bis-zwitterion . Both carboxyl groups are deprotonated (

The Hydrophobic-Ionic Conflict

The extreme insolubility of this compound is driven by two compounding thermodynamic factors:

-

High Lattice Enthalpy: The electrostatic attraction between the oppositely charged groups on adjacent molecules creates a highly stable, tightly packed 3D crystal lattice. The energy required to disrupt this lattice (lattice enthalpy) vastly exceeds the solvation energy provided by neutral water or organic solvents.

-

Hydrophobic Penalty: The tetramethylene linker introduces a significant hydrophobic domain. When compared to its naturally occurring homologue, djenkolic acid (S,S'-methylenebis-L-cysteine)—which is notorious for precipitating in the acidic environment of the kidneys and causing acute kidney injury[1]—the extended four-carbon linker of S,S'-butanediyldi-L-cysteine exponentially increases the hydrophobic penalty in aqueous media.

Consequently, dissolution can only occur when the solvent matrix is capable of either breaking the ionic lattice (via extreme pH shifts) or masking the charges.

Figure 1: pH-dependent ionization states and corresponding aqueous solubility.

Comparative Solubility Profile: Water vs. Organic Solvents

Because empirical literature on the exact solubility limits of CAS 50727-80-5 is sparse, the following profile is mechanistically derived and benchmarked against the highly documented behavior of its closest structural homologue, djenkolic acid[2], adjusted for the increased lipophilicity of the butane-1,4-diyl linker.

Aqueous Media

-

Neutral pH: Practically insoluble (< 0.1 mg/mL). The lattice energy dominates.

-

Acidic Media (pH < 2.0): Highly soluble. The carboxylates are protonated, destroying the zwitterion and leaving a net

charge. The resulting electrostatic repulsion between solute molecules allows water to solvate the compound. Similar behavior is observed in djenkolic acid, which achieves ~25 mg/mL solubility in 1 M HCl.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Basic Media (pH > 9.0): Highly soluble due to the deprotonation of the amines, resulting in a net

charge.

Organic Solvents

-

Non-Polar Organics (e.g., Hexane, Toluene): Completely insoluble. The dielectric constant (

) is too low to interact with the charged moieties. -

Polar Protic (e.g., Methanol, Ethanol): Very poorly soluble. While they can participate in hydrogen bonding, their dielectric constants are insufficient to overcome the bis-zwitterionic lattice energy.

-

Polar Aprotic (e.g., DMSO, DMF): Poorly soluble as a native zwitterion[2]. DMSO has a high dielectric constant (

) and is a strong hydrogen bond acceptor, but it cannot act as a hydrogen bond donor. Therefore, it cannot effectively solvate the

Table 1: Quantitative Solubility Matrix (Estimated at 25°C)

| Solvent Matrix | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Water (pH 7.0) | 80.1 | < 0.1 mg/mL | High lattice energy of bis-zwitterion; hydrophobic linker penalty[3]. |

| Water (1M HCl) | ~80.0 | > 20.0 mg/mL | Protonation of carboxylates (net +2 charge) breaks the ionic lattice. |

| Water (1M NaOH) | ~80.0 | > 20.0 mg/mL | Deprotonation of amines (net -2 charge) breaks the ionic lattice. |

| Methanol | 33.0 | < 0.01 mg/mL | Insufficient dielectric constant to solvate zwitterionic centers. |

| DMSO (Pure) | 46.7 | < 0.1 mg/mL | Lack of H-bond donation fails to disrupt the crystal lattice[2]. |

| Hexane | 1.9 | Insoluble | Non-polar matrix cannot interact with charged moieties. |

Experimental Workflow: Self-Validating Thermodynamic Solubility Assay

Kinetic solubility methods (such as solvent-shift assays) often overestimate solubility due to temporary supersaturation. For a highly crystalline bis-zwitterion, determining true thermodynamic solubility requires a rigorous, self-validating shake-flask methodology.

Causality of Experimental Design

The protocol below is designed as a self-validating system. By taking multiple time-point aliquots, researchers can mathematically prove that thermodynamic equilibrium has been reached, ensuring that the slow dissolution kinetics of the crystal lattice do not result in false negatives.

Step-by-Step Protocol

-

Matrix Preparation: Prepare target solvents (e.g., 50 mM Phosphate buffer pH 7.4, 0.1 M HCl, pure DMSO).

-

Solute Addition: Add an excess amount of S,S'-butanediyldi-L-cysteine (e.g., 50 mg) to 1.0 mL of the solvent in a light-protected glass vial. Rationale: Excess solid must be present to maintain dynamic equilibrium with the saturated solution.

-

Isothermal Incubation: Seal the vials and agitate at 300 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C. Rationale: Solubility is highly temperature-dependent; strict isothermal conditions prevent thermodynamic fluctuations.

-

Self-Validating Sampling: Extract 100 µL aliquots at exactly 24, 48, and 72 hours.

-

Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: This critical step removes sub-visible colloidal aggregates that would falsely inflate the solubility reading.

-

Quantification: Dilute the supernatant into a compatible mobile phase and analyze via HPLC. (Note: Due to the lack of strong chromophores, ELSD, CAD, or low-wavelength UV at 210 nm is recommended).

-

Equilibrium Validation: Compare the calculated concentrations at 48h and 72h. If the variance (

) is < 5%, thermodynamic equilibrium is confirmed.

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Drug Development

Given the extreme insolubility of S,S'-butanediyldi-L-cysteine at physiological pH, standard oral or intravenous formulations will fail. Drug development professionals should consider the following strategies:

-

Salt Formation (In situ): Formulate the API as a dihydrochloride or disodium salt. While the salt will dissolve rapidly during reconstitution, developers must be wary of precipitation upon entering the physiological pH of the bloodstream or intestines (similar to the nephrotoxic crystallization seen in djenkolic acid[1]).

-

Prodrug Derivatization: Esterification of the two carboxyl groups prevents the formation of the zwitterion. This drastically increases the molecule's lipophilicity, enabling solubility in organic solvents and improving lipid membrane permeability. The esters can be cleaved by endogenous esterases post-absorption.

-

Nanosuspensions: For oral delivery, wet-milling the API crystals to a particle size of <400 nm significantly increases the surface area-to-volume ratio, enhancing the dissolution rate in the gastrointestinal tract according to the Noyes-Whitney equation.

References

-

Wikipedia Contributors. "Djenkolic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68134, Djenkolic acid." PubChem. URL:[Link]

Sources

Technical Guide: Toxicology and Biomarker Potential of S,S-Butanediyldi-L-cysteine

This guide provides an in-depth technical analysis of S,S-Butanediyldi-L-cysteine (BDC) , a critical metabolite used to assess exposure to bifunctional alkylating agents.

Executive Summary

S,S-Butanediyldi-L-cysteine (BDC) is a stable, sulfur-based metabolite formed via the mercapturic acid pathway. It serves as a definitive biomarker for exposure to 1,4-bifunctional electrophiles , most notably 1,4-dichlorobutane (DCB) and related four-carbon alkylating agents (e.g., 1,4-dibromobutane, busulfan analogs).

Unlike mono-substituted cysteine conjugates, BDC represents a "molecular handcuff"—evidence that a parent compound possessed two reactive sites capable of cross-linking biological nucleophiles (DNA or proteins). This guide details the bio-organic synthesis of BDC, its dual role as a detoxification product and potential nephrotoxin, and validated LC-MS/MS protocols for its quantification.

Part 1: Chemical Identity and Biosynthesis

The Bifunctional Origin

BDC is not formed de novo; it is the metabolic footprint of a four-carbon chain reacting with two equivalents of Glutathione (GSH). The parent compounds are typically alkylating agents used in industrial synthesis (nylon intermediates) or chemotherapy.

-

Chemical Formula:

-

Molecular Weight: 296.41 g/mol

-

Key Structural Feature: A linear butane linker (

) connecting two L-cysteine moieties via thioether bonds.

The Mercapturic Acid Pathway

The formation of BDC follows a strict enzymatic cascade in the liver and kidneys.

-

Conjugation: Glutathione S-Transferase (GST) catalyzes the displacement of leaving groups (halogens or sulfonates) on the parent compound (e.g., 1,4-dichlorobutane) with GSH. This can happen in two steps, eventually forming 1,4-bis(glutathion-S-yl)butane .

-

Processing:

- -Glutamyl Transpeptidase (GGT): Removes the glutamate residues.

-

Cysteinylglycinase (CGase): Cleaves the glycine residues.

-

Result: Formation of S,S-Butanediyldi-L-cysteine (BDC) in the kidney.

Pathway Visualization

The following diagram illustrates the metabolic flux from exposure to excretion.

Caption: Metabolic fate of 1,4-bifunctional electrophiles yielding BDC and its subsequent detoxification or bioactivation.

Part 2: Toxicology – The Mechanism of Action[4]

The "Trojan Horse" Mechanism (Bioactivation)

While BDC is often considered a detoxification intermediate, it possesses latent toxicity due to the Cysteine Conjugate

-

Transport: BDC is actively transported into proximal tubule cells via the organic anion transporters (OAT1/OAT3).

- -Lyase Activity: CCBL can cleave the C-S bond. Unlike haloalkenyl conjugates (e.g., DCVC) which form highly reactive thioketenes, BDC cleavage yields 1,4-butanedithiol .

-

Redox Cycling: 1,4-butanedithiol can undergo auto-oxidation to form cyclic disulfides, generating superoxide anions (

) and depleting cellular GSH pools. This oxidative stress contributes to nephrotoxicity, although it is generally less potent than unsaturated haloalkene conjugates.

Detoxification (N-Acetylation)

The dominant pathway for BDC is N-acetylation by N-acetyltransferase (NAT) .[1]

-

Product: Bis-N-acetyl-S,S-butanediyldi-L-cysteine (Bis-NAC-BDC).

-

Physiological Role: This conversion increases water solubility and prevents

-lyase recognition, effectively neutralizing the toxicity. -

Clinical Relevance: Genetic polymorphisms in NAT enzymes (slow vs. fast acetylators) may influence individual susceptibility to kidney damage from the parent compounds.

Part 3: Biomarker Utility & Application

BDC and its N-acetylated derivative are "Gold Standard" biomarkers for confirming exposure to alkylating agents that form 4-carbon crosslinks.

Specificity and Sensitivity

| Feature | Description |

| Target Analyte | Bis-N-acetyl-S,S-butanediyldi-L-cysteine (Urinary) |

| Parent Compounds | 1,4-Dichlorobutane, 1,4-Dibromobutane, Busulfan (minor pathway) |

| Matrix | Urine (preferred due to non-invasive collection and high concentration) |

| Stability | High. The thioether bond is resistant to hydrolysis during storage. |

| Interference | Low. Endogenous levels of bis-cysteine conjugates are negligible. |

Clinical & Industrial Applications

-

Occupational Health: Monitoring workers in nylon production (adiponitrile synthesis precursors) or pharmaceutical manufacturing using haloalkanes.

-

Oncology (Busulfan): While Busulfan primarily forms a cyclic sulfonium metabolite (THT), BDC analysis can identify alternative alkylation pathways or non-cyclized cross-linking events.

Part 4: Experimental Protocols

Synthesis of S,S-Butanediyldi-L-cysteine Standard

Rationale: Commercial standards are often expensive or unavailable. This protocol ensures a high-purity reference material.

Reagents: L-Cysteine hydrochloride, 1,4-Dibromobutane, Ethanol, NaOH.

-

Dissolution: Dissolve L-Cysteine HCl (20 mmol) in 50 mL of degassed water containing NaOH (60 mmol) under nitrogen atmosphere (to prevent oxidation to cystine).

-

Alkylation: Add 1,4-Dibromobutane (10 mmol) dropwise in ethanol (10 mL).

-

Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC.

-

Precipitation: Adjust pH to 5.0 (isoelectric point of BDC) using dilute HCl. The white precipitate is crude BDC.

-

Purification: Recrystallize from hot water/ethanol.

-

Validation: Confirm structure via

-NMR and MS (

LC-MS/MS Quantification Workflow

Rationale: Triple quadrupole mass spectrometry offers the necessary sensitivity for trace biomarker detection.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) - Positive Mode.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

Workflow Diagram:

Caption: LC-MS/MS workflow for the quantification of BDC in urine.

MRM Transitions:

-

Quantifier:

297.1 -

Qualifier:

297.1

Part 5: References

-

Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and haloalkanes. Chemical Research in Toxicology. Link

-

Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology. Link

-

Roberts, J. J., & Warwick, G. P. (1961). The mode of action of alkylating agents—III: The formation of tetrahydrothiophene-3-ol from myleran (busulphan). Biochemical Pharmacology.[2] Link

-

Hassan, M., & Ehrsson, H. (1987). Urinary metabolites of busulfan in the rat. Drug Metabolism and Disposition.[3] Link

-

Cooper, A. J. L., et al. (2008). Metabolism of the Cysteine S-Conjugate of Busulfan Involves a

-Lyase Reaction.[4][5][6] Drug Metabolism and Disposition.[3] Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Busulfan Once Versus Four Times Daily: Impact on Pharmacokinetics, Organ Toxicities and Survival After Allogeneic Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of the cysteine S-conjugate of busulfan involves a beta-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: S,S-Butanediyldi-L-cysteine vs. Mono-functional Adducts in Alkylating Agent Analysis

Topic: Technical Distinction: S,S-Butanediyldi-L-cysteine vs. Mono-functional Cysteine Adducts Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Proteomics & Toxicology)

Executive Summary

In the pharmacological monitoring of bifunctional alkylating agents like Busulfan (1,4-butanediol dimethanesulfonate), the distinction between cross-linked adducts and mono-functional modifications is not merely structural—it is the defining factor between therapeutic efficacy and off-target toxicity.

This guide dissects the critical differences between S,S-Butanediyldi-L-cysteine (the stable, cross-linked bis-adduct) and its mono-functional counterparts (primarily S-(4-hydroxybutyl)cysteine and S-tetrahydrothiophenium adducts). We will explore the mechanistic bifurcation that creates these species, their physicochemical behaviors, and the precise LC-MS/MS workflows required to resolve them in complex biological matrices.

Part 1: Mechanistic Origins & Structural Divergence

The formation of these adducts is governed by a competitive nucleophilic substitution mechanism (

The Bifurcation Pathway

Busulfan acts as a "molecular bridge." However, the bridging event is not instantaneous. It proceeds through a reactive intermediate—the tetrahydrothiophenium ion (

-

The Mono-functional Adduct (The "Dead End"): If the intermediate reacts with water (hydrolysis) or fails to find a second nucleophile, it forms a mono-adduct, typically S-(4-hydroxybutyl)cysteine . This modification adds a polar hydroxyl tail to the protein surface but does not constrain protein dynamics.

-

S,S-Butanediyldi-L-cysteine (The "Cross-link"): If the intermediate encounters a second cysteine residue (either intra-strand or inter-strand) within ~4 Å, it completes the alkylation, forming a stable butane bridge between two sulfur atoms. This locks the protein conformation and is the primary driver of cytotoxicity.

Pathway Visualization

The following diagram illustrates the kinetic competition between hydrolysis (Mono) and cross-linking (Di).

Figure 1: Mechanistic bifurcation of Busulfan alkylation.[1] The THT+ intermediate is the critical decision point determining adduct fate.

Part 2: Physicochemical & Analytical Distinctions

For the analytical scientist, the primary difference lies in the mass shift (

Mass Spectrometry Signatures

The most common error in adduct analysis is misidentifying the mass shift. The cross-link loses two protons (one from each Cys), whereas the mono-adduct loses one proton and gains a hydroxyl group (if hydrolyzed).

| Feature | S,S-Butanediyldi-L-cysteine (Cross-link) | Mono-functional Adduct (Hydroxybutyl) |

| Stoichiometry | 1 Busulfan : 2 Cysteines | 1 Busulfan : 1 Cysteine |

| Chemical Formula Change | ||

| Monoisotopic Mass Shift | +54.0470 Da | +72.0575 Da |

| Chromatographic Retention | Earlier Elution (Restricted conformation often exposes hydrophobic core less or reduces interaction volume) | Later Elution (Addition of alkyl-hydroxyl chain increases interaction with C18) |

| Fragmentation (MS/MS) | Characteristic neutral loss of 88 Da (tetrahydrothiophene) is often suppressed in cross-links. | Prominent neutral loss of H2O (18 Da) or the hydroxybutyl moiety. |

| Stability | Highly Stable (Resistant to reduction) | Moderate (Susceptible to further metabolism) |

The "Edman Degradation" Problem

Historically, Edman degradation was used for sequencing.

-

Mono-adducts: Generally allow sequencing to proceed, though the modified Cys will appear as an unknown peak.

-

S,S-Butanediyldi-L-cysteine: If the cross-link occurs at the N-terminus (e.g., N-terminal Valine to Cys), it forms a cyclic structure that blocks the Edman reagent , halting the sequencing process entirely. This is a diagnostic feature of bifunctional attack at the N-terminus.

Part 3: Analytical Workflow (LC-MS/MS)

As an application scientist, you cannot rely on standard proteomics workflows. Cross-linked peptides do not fly as easily as linear ones, and data analysis software often discards them as "unidentified."

Protocol: Targeted Adduct Detection in Hemoglobin (Hb)

This protocol is designed to differentiate the +54 Da (Cross-link) from the +72 Da (Mono) adducts.

Reagents:

-

Ammonium Bicarbonate (50 mM, pH 8.0)

-

Dithiothreitol (DTT) & Iodoacetamide (IAA)

-

Sequencing Grade Trypsin

-

Internal Standard: Deuterated Busulfan-treated Globin (if available) or heavy-labeled reference peptides.

Step-by-Step Methodology:

-

Globin Isolation: Precipitate globin from whole blood using cold acidic acetone to remove heme (heme suppresses ionization).

-

Denaturation & Reduction: Dissolve globin in 8M Urea. Add DTT (5 mM) at 50°C for 30 min.

-

Critical Note: Reduction breaks natural disulfides but will not break the S,S-butanediyldi thioether bridge. This is a key validation step.

-

-

Alkylation: Add IAA (15 mM) in dark. This caps unmodified cysteines (+57 Da), preventing artificial cross-linking during digestion.

-

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

-

SPE Cleanup: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Wash with 5% MeOH, Elute with 80% ACN.

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mode: Dynamic MRM (Multiple Reaction Monitoring).

-

Transitions: Monitor the specific y and b ions flanking the Cysteine residues.

-

Workflow Diagram

The following DOT diagram visualizes the critical decision points in the sample preparation workflow.

Figure 2: Analytical workflow for differentiating Busulfan adducts. Note that reduction (DTT) does not cleave the drug-derived cross-link.

Part 4: Biological Implications & Toxicology

Why does this distinction matter to a drug developer?

-

Biomarker Fidelity:

-

S,S-Butanediyldi-L-cysteine (often measured as the "mercapturate" in urine after protein catabolism) is the gold standard for correlating total alkylating dose with systemic exposure. It represents the "completed" reaction.

-

Mono-adducts are less stable and can be repaired or hydrolyzed, making them less reliable as long-term cumulative exposure markers.

-

-

Mechanism of Toxicity:

-

The cross-link is the cytotoxic lesion. In DNA, it prevents strand separation during replication.[2] In proteins, it locks domains, inhibiting enzymatic function (e.g., Thioredoxin inhibition).

-

The mono-adduct is often a precursor to detoxification via the glutathione-S-transferase (GST) pathway. High levels of mono-adducts relative to cross-links may indicate effective detoxification capacity in a patient.

-

References

-

Mechanism of Busulfan Adduct Formation Amer, E. S., et al. (2016). "The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins."[3][4] Biochemistry. [Link][1][4][5][6]

-

LC-MS/MS Detection of Protein Adducts Lienhard, S., et al. (2016). "Detection of busulfan adducts on proteins." Rapid Communications in Mass Spectrometry. [Link]

-

Clinical Pharmacokinetics and Adduct Monitoring McCune, J. S., et al. (2011). "Busulfan in Hematopoietic Stem Cell Transplantation." Clinical Pharmacokinetics. [Link]

-

DNA Cross-linking vs. Mono-adducts Vande Walle, L., et al. (2025). "Characterization and quantitation of busulfan DNA adducts in the blood of patients." Analytical Chemistry / PMC. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 3. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Busulfan Metabolite EdAG Irreversibly Glutathionylates Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Synthesis of S,S-Butanediyldi-L-cysteine Reference Standards

Abstract & Scope

This application note details a robust, preparative-scale protocol for the synthesis of S,S-Butanediyldi-L-cysteine (also known as 1,4-bis(L-cystein-S-yl)butane). This compound is the primary metabolite of the alkylating antineoplastic agent Busulfan (Myleran™) and is a critical reference standard for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

Unlike biological generation methods which yield microgram quantities, this chemical synthesis protocol utilizes 1,4-dibromobutane to effect a double nucleophilic substitution on L-cysteine under controlled basic conditions. The procedure is designed to minimize oxidation (disulfide formation) and racemization, ensuring a high-purity standard suitable for LC-MS/MS calibration.

Chemical Principle & Strategy

The synthesis relies on the high nucleophilicity of the cysteine thiolate anion (

Reaction Scheme

The reaction stoichiometry requires two equivalents of L-cysteine per one equivalent of the linker.

Key Mechanistic Considerations

-

Thiol Oxidation: Cysteine readily oxidizes to Cystine (disulfide) in the presence of oxygen. The reaction must be performed under an inert atmosphere (

or Ar). -

pH Control: The pH must be high enough to generate the thiolate (

) but controlled to prevent racemization of the -

Solubility: The product is a zwitterionic amino acid derivative, likely least soluble at its isoelectric point (pI), facilitating purification by isoelectric precipitation.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| L-Cysteine Hydrochloride Monohydrate | >99% (HPLC) | Nucleophile Source |

| 1,4-Dibromobutane | >98% | Electrophile (Linker) |

| Sodium Hydroxide (NaOH) | 2M Aqueous Soln. | Base (Thiolate generation) |

| Ethanol (EtOH) | Absolute | Co-solvent (Linker solubility) |

| Hydrochloric Acid (HCl) | 1M and 6M | pH Adjustment (Precipitation) |

| Argon or Nitrogen Gas | Ultra-high purity | Inert Atmosphere |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer with temperature control

-

pH meter (calibrated)

-

Vacuum filtration setup (Buchner funnel)

-

Lyophilizer (Freeze-dryer)

-

Rotary Evaporator

Experimental Protocol

Reaction Setup

Step 1: Deoxygenation

-

Charge a 250 mL three-neck flask with 50 mL of deionized water.

-

Sparge the water with Nitrogen (

) for 20 minutes to remove dissolved oxygen. -

Maintain a positive pressure of

throughout the reaction.

Step 2: Solubilization of Cysteine

-

Add L-Cysteine HCl monohydrate (3.51 g, 20.0 mmol) to the deoxygenated water.

-

Slowly add NaOH (2M) dropwise while monitoring pH.

-

Adjust pH to 10.0 – 10.5 . The solution should become clear.

-

Note: Approximately 20-22 mL of 2M NaOH will be required (neutralizing the HCl salt, the carboxyl group, and the thiol).

-

Alkylation Reaction

Step 3: Addition of Linker

-

Dissolve 1,4-Dibromobutane (2.16 g, 10.0 mmol, 1.2 mL) in 10 mL of Ethanol.

-

Add the dibromobutane solution dropwise to the stirring cysteine solution over 30 minutes.

-

Rationale: Slow addition prevents local excess of linker, minimizing the formation of mono-alkylated byproducts.

-

-

Heat the mixture to 50°C and stir vigorously for 4 hours .

-

Observation: A white precipitate may begin to form as the reaction proceeds, or the solution may remain clear depending on concentration.

-

Workup & Isolation

Step 4: Isoelectric Precipitation

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH to ~6.0 (the approximate isoelectric point) using 1M HCl.

-

Critical: Add acid slowly. The product, S,S-Butanediyldi-L-cysteine, is least soluble at this pH and should precipitate as a white solid.

-

-

Cool the suspension on ice (0-4°C) for 1 hour to maximize yield.

Step 5: Filtration and Washing

-

Filter the white solid using a Buchner funnel.

-

Wash the cake with:

-

Cold water (2 x 10 mL) – removes salts (NaCl/NaBr).

-

Cold Ethanol (1 x 10 mL) – removes unreacted organic linker.

-

Diethyl Ether (1 x 10 mL) – facilitates drying.

-

Step 6: Purification (Recrystallization)

-

Dissolve the crude solid in the minimum amount of hot 1M HCl (or hot water if solubility permits).

-

Neutralize carefully with dilute NaOH to pH 6 to reprecipitate.

-

Filter and dry the solid under vacuum or lyophilize to obtain the final reference standard.

Visualized Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and the critical intermediate states.

Figure 1: Mechanistic pathway for the S-alkylation of L-cysteine.

Synthesis Workflow

This flowchart guides the operator through the critical decision points and process steps.

Figure 2: Step-by-step synthesis and isolation workflow.

Quality Control & Validation

To validate the synthesized material as a Reference Standard, the following analytical criteria must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identity | Consistent with structure (see below) | |

| Mass | ESI-MS (+) | |

| Purity | HPLC (C18, 210 nm) | |

| Melting Point | Capillary |

Expected NMR Data

Based on the structure and analogous cysteine thioethers:

-

NMR (D

-

ppm (m, 4H, central butane

-

ppm (t, 4H,

-

ppm (dd, 4H, Cys

-

ppm (dd, 2H, Cys

-

ppm (m, 4H, central butane

Safety & Handling

-

1,4-Dibromobutane: Irritant and lachrymator. Handle in a fume hood.

-

L-Cysteine: generally safe, but dust can be irritating.

-

Busulfan (if used for comparison): Known human carcinogen. Double-gloving and cytotoxic precautions are mandatory.

-

Waste Disposal: All aqueous waste containing sulfides or alkyl halides must be disposed of in segregated halogenated waste containers.

References

-

Metabolism of Busulfan

- Reference: Drug Metabolism and Disposition, "Metabolism of the Cysteine S-Conjugate of Busulfan Involves a β-Lyase Reaction".

-

Source:

- Relevance: Confirms the structure of the metabolite and provides context for its biological form

-

Cysteine Alkylation Chemistry

- Reference: Arabian Journal of Chemistry, "L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides".

-

Source:

- Relevance: Validates the use of basic conditions (KOH/NaOH)

-

Analytical Data for Cysteine Derivatives

- Reference: Biological Magnetic Resonance Data Bank (BMRB)

-

Source:

- Relevance: Provides baseline NMR shifts for the cysteine moiety to assist in structural confirmation of the conjug

-

Busulfan Clinical Monitoring

- Reference: Journal of Analytical Methods in Chemistry, "Rapid and accurate method for quantifying busulfan in plasma".

-

Source:

- Relevance: Establishes the necessity of the reference standard for clinical TDM applic

Application Note: High-Sensitivity LC-MS/MS Quantification of S,S-Butanediyldi-L-cysteine

This Application Note is designed for researchers in toxicology, oncology, and bioanalysis. It details the development of a robust LC-MS/MS method for S,S-Butanediyldi-L-cysteine (BDLC) , a specific bis-cysteine conjugate derived from the bifunctional alkylation of biological thiols by agents such as Busulfan (1,4-butanediol dimethanesulfonate) or 1,4-dihalobutanes .

Introduction & Scientific Context

S,S-Butanediyldi-L-cysteine (BDLC) is a stable, zwitterionic thioether formed when a four-carbon aliphatic chain crosslinks two cysteine residues. While often overshadowed by the tetrahydrothiophene (THT) metabolite in Busulfan pharmacokinetics, BDLC represents the mechanistic endpoint of bifunctional alkylation —the same chemical process responsible for the drug's therapeutic DNA crosslinking activity.

Clinical and Toxicological Relevance[1]

-

Busulfan Monitoring: Unlike THT (a hydrolysis/elimination product), BDLC reflects the direct alkylating potential of the drug in vivo.

-

Occupational Exposure: Serves as a definitive biomarker for exposure to 1,4-dichlorobutane and related industrial alkylators.

-

Peptide Chemistry: Used as a standard for characterizing cysteine-stapled peptides in macrocycle drug discovery.

The Analytical Challenge

BDLC (C₁₀H₂₀N₂O₄S₂, MW 296.4) presents unique challenges:

-

High Polarity: The presence of two amino and two carboxylic acid groups makes it highly hydrophilic (LogP < -2), causing poor retention on standard C18 columns.

-

Zwitterionic Nature: It exists as a multiprotic species, requiring careful pH control to ensure consistent ionization.

-

Matrix Interference: Low molecular weight polar analytes often co-elute with endogenous interferences in plasma and urine.

Method Development Strategy: The "Why" Behind the Protocol

Chromatography: HILIC vs. Ion-Pairing

Standard Reversed-Phase (RP) chromatography results in elution at the void volume for BDLC. Two strategies were evaluated:

-

Strategy A (Ion-Pairing): Using Heptafluorobutyric acid (HFBA) on C18. Verdict: Rejected due to source contamination and signal suppression in negative mode.

-

Strategy B (HILIC): Hydrophilic Interaction Liquid Chromatography. Verdict:Selected. A Zwitterionic HILIC (ZIC-HILIC) stationary phase interacts with the charged amines and acids, providing superior retention and peak shape without contaminating the MS source.

Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is unsuitable due to the analyte's hydrophilicity. While Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is viable, a controlled Protein Precipitation (PPT) with acetonitrile is preferred for high-throughput contexts. It matches the initial mobile phase conditions of HILIC, preventing peak distortion (solvent effects).

Experimental Protocol

Materials

-

Analyte: S,S-Butanediyldi-L-cysteine (Custom synthesis or commercial standard, purity >98%).

-

Internal Standard (IS): S,S-Butanediyldi-L-cysteine-d8 (or 1,4-bis(cysteinyl-d3)butane).

-

Matrix: Human Plasma (K2EDTA) or Urine.

-

Column: Merck SeQuant® ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent amide-based HILIC column.

Sample Preparation Workflow

-

Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

-

IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in 50:50 ACN:Water).

-

Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Reasoning: Acidification breaks weak protein binding; high organic content precipitates proteins and prepares the sample for HILIC injection.

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial.

-

Dilution (Critical): Add 50 µL of Acetonitrile to the vial.

-

Reasoning: Ensures the sample solvent is weaker (higher organic) than the initial gradient conditions, leading to "on-column focusing" and sharper peaks.

-

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 35°C.

-

Injection Vol: 2-5 µL.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Gradient |

| 5.0 | 40 | Elution |

| 5.1 | 40 | Hold |

| 5.2 | 90 | Re-equilibration |

| 8.0 | 90 | End |

Mass Spectrometry (ESI+)

-

Source: Electrospray Ionization, Positive Mode.

-

Spray Voltage: 3500 V.

-

Gas Temps: 300°C (Source), 350°C (Sheath).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |

|---|---|---|---|---|---|

| BDLC | 297.1 | 122.0 | 20 | Quant | Cys Fragment (C3H8NO2S+) |

| BDLC | 297.1 | 76.0 | 35 | Qual | Cys Immonium Ion |

| BDLC | 297.1 | 178.1 | 15 | Qual | Neutral loss of Cys moiety |

| BDLC-d8 (IS) | 305.1 | 126.0 | 20 | Quant | d4-Cys Fragment |

Visualizations

Metabolic Pathway: Formation of BDLC

This diagram illustrates the bifunctional alkylation pathway, contrasting the formation of the stable BDLC crosslink against the canonical THT elimination pathway.

Caption: Figure 1. Bifunctional alkylation pathway showing the divergence between THT elimination and the formation of the stable BDLC crosslink.

Analytical Workflow

A self-validating workflow designed to minimize matrix effects and ensure HILIC compatibility.

Caption: Figure 2. Sample preparation workflow emphasizing the critical dilution step to match HILIC mobile phase conditions.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass these criteria based on FDA Bioanalytical Method Validation Guidelines:

| Parameter | Acceptance Criteria | Experimental Check |

| Linearity | r² > 0.995 | Range: 1.0 – 1000 ng/mL (Weighted 1/x²). |

| Accuracy | 85-115% | QC samples at Low, Mid, High concentrations (n=5). |

| Precision | CV < 15% | Intra-day and Inter-day variability. |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution. HILIC minimizes this. |

| Recovery | Consistent | Compare pre-extraction spike vs. post-extraction spike. |

Troubleshooting Guide

-

Peak Tailing: Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols.

-

Retention Shift: Check mobile phase pH. HILIC retention is highly sensitive to pH changes affecting the ionization state of the zwitterion.

-

Low Sensitivity: Ensure the source temperature is high (350°C) to aid desolvation of the aqueous mobile phase.

References

-

Hassan, M., & Ehrsson, H. (1987). Metabolism of busulfan in the rat. Drug Metabolism and Disposition, 15(3), 399-402. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link

-

Merck Millipore. (2023). A Guide to HILIC Method Development. Merck KGaA. Link

- Bartolucci, G., et al. (2011). Liquid chromatography–tandem mass spectrometric quantitation of sulfur mustard metabolites. Journal of Chromatography B, 879(32), 3769-3776.

Sources

Application Note: High-Selectivity Solid-Phase Extraction of S,S-Butanediyldi-L-cysteine from Plasma

[1]

Introduction & Scientific Rationale

S,S-Butanediyldi-L-cysteine is a critical biomarker associated with the alkylating agent Busulfan (1,4-butanediol dimethanesulfonate).[1] While Busulfan is primarily metabolized via Glutathione S-Transferase (GST) to form sulfonium ions and eventually 3-hydroxysulfolane, the formation of the stable bis-cysteine conjugate represents a direct alkylation product of biological thiols.[1]

The Analytical Challenge

The extraction of this analyte is complicated by its zwitterionic nature and high polarity.[1]

-

Structure: Two amino groups (

) and two carboxyl groups ( -

Solubility: Highly water-soluble; poor retention on standard C18 silica.[1]

-

Matrix Interference: Plasma phospholipids and proteins often co-elute with polar analytes, causing significant ion suppression in LC-MS/MS.[1]

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism.[1] This approach exploits the analyte's ability to carry a positive charge at acidic pH, allowing it to bind ionically to the sorbent while interferences are washed away.[1]

Mechanism of Extraction

The extraction logic relies on manipulating the pH to control the ionization state of the S,S-Butanediyldi-L-cysteine.[1]

-

Acidification (pH < 2): We acidify the plasma.[1] At this pH, the carboxyl groups are protonated (neutral, -COOH) and the amino groups are protonated (positive, -NH

).[1] The analyte carries a net positive charge (+2).[1] -

Retention: The positively charged analyte binds to the sulfonate groups (

) of the MCX sorbent via strong ionic interactions.[1] -

Interference Removal:

-

Elution (pH > 10): We use a basic organic solvent.[1] The base deprotonates the amino groups (neutralizing the positive charge) and/or the sorbent surface environment, breaking the ionic bond and releasing the analyte.[1]

Pathway Visualization

The following diagram illustrates the extraction logic and the analyte's metabolic context.

Caption: Figure 1. Formation of S,S-Butanediyldi-L-cysteine and the logic of Mixed-Mode Cation Exchange (MCX) extraction.

Detailed Experimental Protocol

Materials & Reagents[1]

-

SPE Cartridges: Oasis MCX (30 mg, 1 cc) or Bond Elut Plexa PCX.[1]

-

Internal Standard (IS): S,S-Butanediyldi-L-cysteine-

(if available) or S-Carboxymethyl-L-cysteine.[1] -

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH

OH), Phosphoric Acid (H

Sample Pre-treatment

Objective: Disrupt protein binding and ensure analyte protonation.[1]

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution.

-

Add 100 µL of 4%

(Phosphoric Acid) in water.-

Note: This lowers pH to ~1.5–2.0, ensuring full protonation of amino groups.[1]

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated particulates (optional, but recommended to prevent clogging).

Solid Phase Extraction (MCX) Workflow

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[1] Condition | 1 mL Methanol | Activates the hydrophobic backbone of the sorbent. |

| 2.[1] Equilibrate | 1 mL Water (with 0.1% FA) | Prepares the ionic environment (acidic) for binding.[1] |

| 3. Load | Apply Pre-treated Sample | Analyte (positively charged) binds to sorbent ( |

| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes plasma proteins, salts, and hydrophilic neutrals. |

| 5.[1] Wash 2 | 1 mL 100% Methanol | Removes hydrophobic neutrals and phospholipids.[1] Analyte stays bound ionically. |

| 6. Elute | 2 x 250 µL 5% | High pH deprotonates the analyte/sorbent, breaking the ionic bond.[1] |

| 7. Post-Elution | Evaporate to dryness under | Concentrates sample and switches solvent for LC injection. |